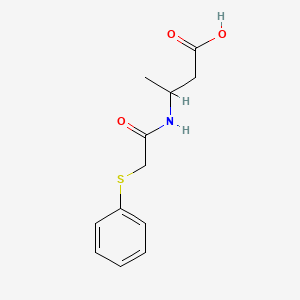
3-(2-(Phenylthio)acetamido)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Phenylthio)acetamido)butanoic acid is an organic compound with the molecular formula C12H15NO3S It is characterized by the presence of a phenylthio group attached to an acetamido moiety, which is further connected to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Phenylthio)acetamido)butanoic acid typically involves the reaction of phenylthioacetic acid with an appropriate amine under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Phenylthio)acetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Products with the phenylthio group replaced by the nucleophile.
Applications De Recherche Scientifique
3-(2-(Phenylthio)acetamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-(Phenylthio)acetamido)butanoic acid involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, modulating their activity. The amide bond may also play a role in binding to biological macromolecules, influencing their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylthioacetic acid: Shares the phenylthio group but lacks the amide and butanoic acid moieties.
Acetamidobutanoic acid: Contains the amide and butanoic acid groups but lacks the phenylthio group.
Phenylthioacetamide: Contains the phenylthio and amide groups but lacks the butanoic acid moiety.
Uniqueness
3-(2-(Phenylthio)acetamido)butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the phenylthio and acetamido groups allows for diverse interactions with various chemical and biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H15NO3S |
|---|---|
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
3-[(2-phenylsulfanylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H15NO3S/c1-9(7-12(15)16)13-11(14)8-17-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
CBLZZYPWWZDCQN-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)NC(=O)CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


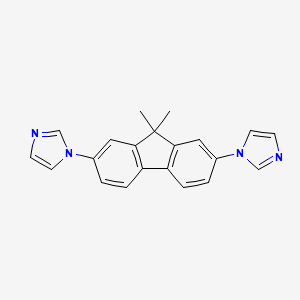
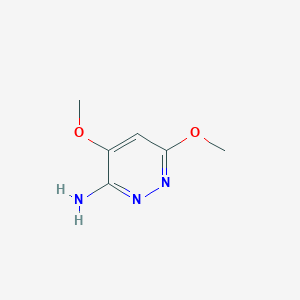







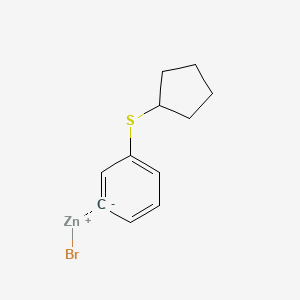
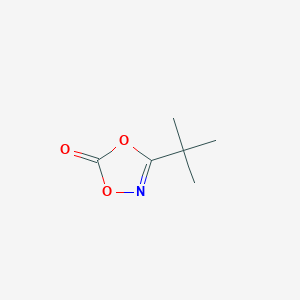
![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)


